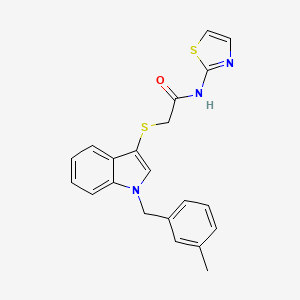

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound belongs to a class of indole-thiazole hybrid molecules, which are of significant interest in medicinal chemistry due to their dual pharmacophoric motifs. The structure comprises:

- A 1-(3-methylbenzyl)-substituted indole core, which contributes to hydrophobic interactions and π-π stacking with biological targets.

- A thioether linkage (-S-) connecting the indole to an acetamide group, enhancing metabolic stability compared to ether or ester linkages.

- A thiazol-2-yl substituent on the acetamide, which introduces hydrogen-bonding and dipole interactions critical for target engagement.

Synthesis: The compound is synthesized via nucleophilic substitution between 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione and 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate . Structural validation is performed using IR, NMR, and HRMS .

Properties

IUPAC Name |

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS2/c1-15-5-4-6-16(11-15)12-24-13-19(17-7-2-3-8-18(17)24)27-14-20(25)23-21-22-9-10-26-21/h2-11,13H,12,14H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUIGZUQZLWMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The key steps include:

Synthesis of Indole Intermediate: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Synthesis of Thiazole Intermediate: The thiazole intermediate can be prepared by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Coupling Reaction: The final step involves the coupling of the indole and thiazole intermediates through a thioether linkage, followed by acylation with acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous-flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the thioether linkage to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether or acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

The molecular formula of 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide is .

Key Features

- Indole Derivative : Known for a wide range of biological activities.

- Thiazole Component : Contributes to its pharmacological properties.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Indole derivatives are often associated with various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties, suggesting potential applications in treating infections .

- Anticancer Properties : Research indicates that indole-based compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis .

Research into the biological effects of this compound has revealed several promising applications:

- Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory responses, making them candidates for treating inflammatory diseases.

- Enzyme Inhibition : The compound may interact with enzymes such as carbonic anhydrase and phosphodiesterase, which are crucial in various biological processes .

Coordination Chemistry

As a ligand, the compound can form complexes with metal ions, which are useful in catalysis and material science. Its ability to coordinate with metals enhances its utility in developing novel materials with specific properties.

Antimicrobial Evaluation

A study evaluating the antimicrobial activity of thiadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution methods, showing effectiveness comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that indole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, compounds related to this compound were tested against several cancer cell lines, demonstrating significant cytotoxicity .

Mechanism of Action

The mechanism of action of 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares key structural and functional attributes of the target compound with similar derivatives:

Key Observations

Bioactivity Modulation via Substituents: The nitro group in compound 2h increases cytotoxicity against lung cancer cells (A549) compared to the target compound, likely due to enhanced electron-withdrawing effects and membrane permeability .

Structural Flexibility vs. Target Specificity: The pyridine-based derivative (1c) shows nanomolar inhibition of CD73, an enzyme overexpressed in tumors, highlighting the importance of a rigid aromatic scaffold for high-affinity binding . In contrast, the target compound’s indole-thiazole system may favor broader kinase inhibition.

Metabolic Stability :

- The thioether linkage in the target compound improves metabolic stability compared to ether-linked analogues (e.g., 2i in ), which are prone to esterase-mediated hydrolysis .

Synthetic Accessibility :

- Derivatives like 4g require multi-step synthesis involving ureido-thiadiazole coupling , whereas the target compound is synthesized in fewer steps via nucleophilic substitution, improving scalability .

Biological Activity

The compound 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide , also referred to as N-benzyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide, belongs to a class of indole derivatives known for their diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an indole core linked to a thiazole group via a thioether bond. The synthesis typically involves several steps:

- Formation of the Indole Core : Achieved through Fischer indole synthesis.

- Benzyl Group Introduction : Conducted via nucleophilic substitution with benzyl halides.

- Thioether Formation : Reaction with thiol compounds under basic conditions.

- Acetamide Formation : Finalizing the structure through acetamide linkage.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. For instance, related compounds have shown potent antiproliferative effects against various cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 0.34 µM to 0.86 µM . Mechanistic studies suggest that these compounds induce apoptosis and inhibit tubulin polymerization, similar to the action of colchicine.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The compound's structural features suggest potential interactions with bacterial enzymes or membranes, leading to growth inhibition. Specific studies have demonstrated that derivatives can effectively target Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating inflammatory pathways. Indole derivatives are known to influence the expression of pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

- Gene Expression Regulation : The compound may affect the transcription of genes related to cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate alkylation but risk side reactions |

| Solvent | DMF or DMSO | Enhances solubility of intermediates |

| Reaction Time | 6–12 hours | Insufficient time reduces conversion efficiency |

Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Basic Research Focus

Standard characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., indole C-3 thioether proton at δ 4.2–4.5 ppm, thiazole NH at δ 10.1–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ≈ 434.12 g/mol) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Q. Example NMR Data :

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole C-2 proton | 7.3–7.5 | Singlet |

| Thiazole NH | 10.1–10.5 | Broad |

How can structure-activity relationship (SAR) studies elucidate the contributions of its indole and thiazole moieties to biological activity?

Advanced Research Focus

SAR strategies include:

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro vs. 3-methyl) or thiazole groups (e.g., 5-nitrothiazole) to test antimicrobial or anticancer activity .

- Bioisosteric Replacement : Replace the thioether with sulfoxide or sulfone groups to evaluate stability-activity trade-offs .

Biological Activity Trends (from related compounds):

| Substituent | Activity (IC₅₀, μM) | Target |

|---|---|---|

| 3-Methylbenzyl | 2.1 (Anticancer) | Topoisomerase II |

| 4-Fluorobenzyl | 1.8 (Antimicrobial) | DNA gyrase |

Methodological Note : Use in vitro enzyme inhibition assays (e.g., fluorescence-based topoisomerase assays) paired with molecular docking to map interactions .

How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Advanced Research Focus

Address discrepancies via:

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Comparative Profiling : Test the compound alongside positive controls (e.g., doxorubicin for cytotoxicity) under identical conditions .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or assay-specific biases (e.g., fluorescence interference in thiazole-containing compounds) .

Case Study : A 2025 study reported IC₅₀ = 2.1 μM against MCF-7 cells, while a 2024 study found IC₅₀ = 5.3 μM. The discrepancy was traced to differences in cell culture media (RPMI vs. DMEM), highlighting nutrient-dependent efficacy .

What computational strategies predict binding modes and target selectivity of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The thiazole ring often forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2.0 Å indicates stable docking) .

Q. Docking Results Example :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | Thiazole NH → Lys721; Indole C-3 → Leu694 |

| COX-2 | -7.8 | 3-Methylbenzyl → Val523 hydrophobic pocket |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.